molecular formula C16H16N4O4S B2683643 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034499-55-1

4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2683643
CAS RN: 2034499-55-1
M. Wt: 360.39
InChI Key: FCPYDXNIHRFBKH-UHFFFAOYSA-N
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Description

4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds, which have been shown to have various biological activities.

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

Research on similar compounds with structures containing methoxy pyridine and benzonitrile has focused on their synthesis and characterization for potential use as mesogens, which are molecules that exhibit liquid crystalline behavior. These studies have revealed that compounds with shorter chain lengths tend to exhibit nematic phases, whereas those with longer chains show orthorhombic columnar phases. Additionally, these compounds have been found to be good blue emitting materials, indicating their potential application in optical devices. The detailed structural analysis also highlights their slightly non-planar bent structures, contributing to their liquid crystalline properties and making them candidates for use in advanced display technologies (Ahipa et al., 2014).

Antimicrobial Activity

Another avenue of research has been the exploration of cyanopyridine derivatives for their antimicrobial properties. Certain derivatives have been synthesized and tested against a range of aerobic and anaerobic bacteria, showing varying degrees of inhibitory activity. This suggests potential applications in developing new antimicrobial agents. The variations in activity have been attributed to the specific structural features of these compounds, underscoring the importance of molecular design in developing effective antimicrobial agents (Bogdanowicz et al., 2013).

Synthesis and Characterization for Biological Activities

The synthesis of new pyridine derivatives and their evaluation for biological activities, including antimicrobial effects, has been a focus area. By manipulating the molecular structure, researchers aim to enhance the activity and selectivity of these compounds against various pathogens. This work is crucial for the development of new drugs and therapeutic agents, highlighting the potential of cyanopyridine derivatives in medical chemistry (Patel & Agravat, 2007).

Potential in Drug Development

The exploration of benzimidazole derivatives, including those related to pyridine sulfonamides, has indicated their potency as (H+,K+)-ATPase inhibitors. This class of compounds requires activation by acid to form their active principle, with specific derivatives demonstrating high inhibitory activity at the site of acid secretion in the stomach. This research underpins the development of drugs for treating acid-related diseases, such as gastroesophageal reflux disease (GERD) and peptic ulcers, with a focus on enhancing the stability and potency of these inhibitors (Kohl et al., 1992).

properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-23-15-9-18-10-16(19-15)24-13-6-7-20(11-13)25(21,22)14-4-2-12(8-17)3-5-14/h2-5,9-10,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPYDXNIHRFBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

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